Pseudoephedrine hydrochloride, chemically known as (1S,2S)-2-Methylamino-1-phenylpropan-1-ol hydrochloride, is a sympathomimetic drug primarily used as a decongestant. It is effective in relieving nasal congestion caused by colds, allergies, and hay fever. Pseudoephedrine acts by constricting blood vessels in the nasal passages, leading to reduced swelling and congestion.
Pseudoephedrine hydrochloride belongs to the class of sympathomimetic amines. It is classified under the following categories:
Several methods for synthesizing pseudoephedrine hydrochloride have been developed:
The synthesis typically involves multiple steps, including crystallization, extraction, and neutralization processes that require careful control of temperature and pH.
Pseudoephedrine undergoes several chemical reactions:
The stability of pseudoephedrine hydrochloride under different pH conditions is crucial for its efficacy in pharmaceutical formulations.
Pseudoephedrine primarily acts as an agonist at alpha-adrenergic receptors. Its mechanism involves:
The pharmacokinetics of pseudoephedrine indicate a half-life ranging from 5 to 8 hours, with a volume of distribution between 2.6 and 3.3 L/kg .
Pseudoephedrine hydrochloride is widely used in both clinical and over-the-counter medications for:
Ephedra sinica (Ma Huang) served as the primary botanical source of (-)-pseudoephedrine hydrochloride for over 5,000 years in traditional Chinese medicine and 2,000 years in Middle Eastern practices. Ancient texts documented its use in treating bronchial asthma, nasal congestion, colds, and "cold damage" syndromes, leveraging its vasoconstrictive and diaphoretic properties. The crude drug Ephedrae Herba—dried stems of E. sinica, E. intermedia, or E. equisetina—was typically prepared as a decoction or tincture to optimize alkaloid extraction [2] [9]. Traditional formulations often combined Ephedra with glycyrrhizin (from licorice) to mitigate cardiovascular side effects, demonstrating early pharmacological optimization [2] [10].
Table 1: Traditional Preparations of Ephedra spp. Containing Pseudoephedrine
| Region | Preparation Form | Clinical Indications | Bioactive Components |
|---|---|---|---|
| China (Mahuang) | Decoction | Bronchial asthma, nasal congestion, colds | (-)-Pseudoephedrine, (-)-ephedrine |
| Middle East | Tincture | Respiratory congestion, febrile illnesses | Racemic pseudoephedrine |
| Ayurveda | Soma variants | Urticaria, rheumatism, mild hypotension | Mixed ephedrine alkaloids |
Isotopic analysis (δ13C > -26.5‰) of modern pseudoephedrine isolates confirms botanical origins, distinguishing plant-derived alkaloids from semi-synthetic or fully synthetic counterparts [6]. The traditional posology strictly controlled dosage due to observed stimulant effects, with ancient texts warning against exceeding 10g of crude herb to avoid "palpitations or irritability" [2].
The isolation of (-)-pseudoephedrine hydrochloride began in 1889 when Nagayoshi Nagai separated ephedrine from Ephedra sinica, noting its structural resemblance to adrenaline. In 1909, Merck chemist Otto Hesse identified pseudoephedrine as a diastereomer of ephedrine, establishing the C10H15NO molecular formula and β-hydroxyamine functionality [2] [6]. The critical breakthrough came in 1926 when Karl Freudenberg determined the threo relative configuration (1S,2S) using tartaric acid resolution, explaining its divergent physicochemical behavior versus ephedrine's erythro form (1R,2S) [6] [8].
Table 2: Key Physicochemical Properties of Ephedrine Alkaloids
| Property | (-)-Pseudoephedrine | (-)-Ephedrine | Racemic Mixture |
|---|---|---|---|
| Configuration | 1S,2S | 1R,2S | dl-Threo |
| Melting Point (°C) | 118 (hydrochloride) | 217 (free base) | 79 (free base) |
| Specific Rotation [α]D | +51° (ethanol) | -41° (ethanol) | 0° |
| pKa | 9.74 | 9.36 | 9.55 |
The stereochemical distinction underpinned pseudoephedrine's reduced CNS penetration compared to ephedrine, explaining its preferential peripheral decongestant action. X-ray crystallography later confirmed the staggered conformation with intramolecular hydrogen bonding between the hydroxyl and amine groups, stabilizing the hydrochloride salt [6] [8]. These structural insights enabled targeted modifications, culminating in the 1927 patent (US 1,624,763) for pseudoephedrine as a "bronchial antispasmodic with reduced excitant effects."
Industrial pseudoephedrine production shifted from botanical extraction to microbial biotransformation in the 1970s due to Ephedra supply limitations. The patented process (CN101225417B) employed Morganella morganii immobilized in calcium alginate beads to convert dextrorotatory phenylacetylcarbinol (d-PAC) into (-)-1-hydroxy-1-phenylpropanone, followed by reductive amination [3] [6]. This enantioselective fermentation achieved 85% yield with >99% optical purity, outperforming chemical synthesis (e.g., Akabori-Momotani reaction), which yielded racemates requiring costly resolution [6] [8].
Table 3: Industrial Production Methods for (-)-Pseudoephedrine Hydrochloride
| Method | Precursors | Key Steps | Yield | Isotopic Signature (δ13C) |
|---|---|---|---|---|
| Botanical Extraction | Ephedra sinica biomass | Alkaline extraction, acid-base purification | 0.5-2% | -24‰ to -27‰ |
| Microbial (M. morganii) | Glucose, benzaldehyde | d-PAC biosynthesis, reductive amination | 85% | -28‰ to -32‰ |
| Chemical Synthesis | Benzaldehyde, nitroethane | Nitroaldol, reduction, N-methylation | 62% | -33.2‰ ± 0.5 |
Stable isotope profiling (δ13C, δ15N) now differentiates synthesis routes: plant-derived pseudoephedrine shows δ13C > -26.5‰ and δ15N > +2.5‰, while semi-synthetic (fermentation) variants exhibit δ13C < -26.5‰ [6]. Modern catalytic hydrogenolysis of 3,4-dimethyl-5-phenyl-2-oxazolidinone—a carbamate-protected pseudoephedrine precursor—enables direct methamphetamine synthesis, though forensic analysis detects route-specific impurities like N-ethylamphetamine [6].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: